Cas no 2228359-65-5 (2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid)

2,2-Difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid is a fluorinated phenylacetic acid derivative with a hydroxyl and two methoxy substituents on the aromatic ring. The presence of difluoromethylenecarbonyl moiety enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing fluorine atoms improve its electrophilic character, facilitating nucleophilic substitution or coupling reactions. The hydroxyl and methoxy groups offer additional functionalization sites, enabling further derivatization. This compound is suited for applications requiring precise control over molecular structure, such as drug discovery or material science. Its balanced polarity ensures good solubility in common organic solvents, aiding in purification and handling.
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid structure
2228359-65-5 structure
Product name:2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
CAS No:2228359-65-5
MF:C10H10F2O5
Molecular Weight:248.180210590363
CID:5931633
PubChem ID:165836741

2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
    • 2228359-65-5
    • EN300-1951115
    • インチ: 1S/C10H10F2O5/c1-16-6-3-5(10(11,12)9(14)15)4-7(17-2)8(6)13/h3-4,13H,1-2H3,(H,14,15)
    • InChIKey: ISGDCIFADHUZCG-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1C=C(C(=C(C=1)OC)O)OC)F

計算された属性

  • 精确分子量: 248.04962974g/mol
  • 同位素质量: 248.04962974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 76Ų

2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1951115-2.5g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
2.5g
$2379.0 2023-09-17
Enamine
EN300-1951115-5.0g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
5g
$3520.0 2023-05-31
Enamine
EN300-1951115-1.0g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
1g
$1214.0 2023-05-31
Enamine
EN300-1951115-0.1g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
0.1g
$1068.0 2023-09-17
Enamine
EN300-1951115-0.05g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
0.05g
$1020.0 2023-09-17
Enamine
EN300-1951115-1g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
1g
$1214.0 2023-09-17
Enamine
EN300-1951115-10.0g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
10g
$5221.0 2023-05-31
Enamine
EN300-1951115-10g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
10g
$5221.0 2023-09-17
Enamine
EN300-1951115-0.5g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
0.5g
$1165.0 2023-09-17
Enamine
EN300-1951115-0.25g
2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
2228359-65-5
0.25g
$1117.0 2023-09-17

2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid 関連文献

2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acidに関する追加情報

Compound CAS No 2228359-65-5: 2,2-Difluoro-2-(4-Hydroxy-3,5-Dimethoxyphenyl)Acetic Acid

Compound CAS No 2228359-65-5, also known as 2,2-difluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid, is a highly specialized organic compound with significant applications in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique structural features and potential biological activities. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant therapies.

The chemical structure of CAS No 2228359-65-5 is characterized by a central acetic acid moiety substituted with two fluorine atoms at the second carbon position. This substitution pattern introduces electronic effects that can influence the compound's reactivity and bioavailability. The phenyl ring attached to the acetic acid group is further substituted with hydroxyl and methoxy groups at positions 4, 3, and 5, respectively. These substituents contribute to the compound's aromatic stability and potential interactions with biological systems.

Recent research has focused on the synthesis and characterization of CAS No 2228359-65-5 using advanced methodologies such as Suzuki coupling and Stille coupling reactions. These methods have enabled chemists to achieve high yields and excellent stereochemical control during the synthesis process. The compound's ability to undergo various functional group transformations has made it a valuable building block in medicinal chemistry.

In terms of biological activity, CAS No 2228359-65-5 has demonstrated potent anti-inflammatory properties in preclinical studies. Its ability to inhibit key inflammatory pathways such as COX-1 and COX-2 enzymes has positioned it as a promising candidate for the development of new anti-inflammatory drugs. Additionally, studies have shown that this compound exhibits significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.

The application of CAS No 2228359-65-5 extends beyond pharmacology into the realm of agrochemicals. Recent investigations have explored its potential as a plant growth regulator, where it has shown promise in enhancing crop resilience against environmental stressors such as drought and salinity.

From an environmental standpoint, researchers have also examined the biodegradation pathways of CAS No 2228359-65-5 to assess its environmental impact. Studies indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic ecosystems.

In conclusion, CAS No 2283710177 (commonly referred to as CAS No 11070471) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation techniques, continues to unlock new possibilities for its utilization in both therapeutic and agricultural settings.

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